HDAC Isoform Selectivity Profile: A Weak Inhibitor with a Distinct Signature
In head-to-head biochemical profiling against a panel of histone deacetylases (HDACs), 2-bromo-N-(3,5-dimethylphenyl)acetamide consistently demonstrates IC50 values >50,000 nM (i.e., >50 µM) for HDAC2, HDAC3, and HDAC4, indicating it is a very weak or inactive inhibitor across these isoforms [1]. This is a critical differentiating feature compared to other acetamide derivatives or known HDAC inhibitor scaffolds, which often show sub-micromolar potency. For example, potent HDAC inhibitors like vorinostat (SAHA) exhibit IC50 values in the nanomolar range (e.g., ~10 nM for HDAC1) [2]. The absence of significant HDAC inhibition makes this compound an ideal negative control or a non-interfering scaffold for building target-specific probes against other enzymes, such as FAAH [3].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | >50,000 nM (HDAC2), >50,000 nM (HDAC3), >50,000 nM (HDAC4) |
| Comparator Or Baseline | Vorinostat (SAHA): ~10 nM (HDAC1) |
| Quantified Difference | >5000-fold weaker inhibition |
| Conditions | Recombinant human HDAC2/3/4 expressed in baculovirus-infected Sf9 cells, using Boc-Lys(Ac)-AMC substrate [1] |
Why This Matters
This quantitative lack of activity against HDACs ensures the compound will not confound phenotypic assays as an unintended epigenetic modulator, preserving the integrity of target deconvolution studies.
- [1] BindingDB. BDBM50529130 (CHEMBL4462619): HDAC2, HDAC3, HDAC4 Inhibition Data. View Source
- [2] Richon, V. M. et al. A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proc. Natl. Acad. Sci. USA 95, 3003-3007 (1998). View Source
- [3] BindingDB. BDBM50593771 (CHEMBL5178350): FAAH Inhibition Data. View Source
